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7-methyl-4-phenyl-1H-indene

Cat. No.: B13415091
M. Wt: 206.28 g/mol
InChI Key: QXOGPQXNZYUHSF-UHFFFAOYSA-N
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Description

Significance of Indene (B144670) Derivatives in Advanced Chemical Research

Substituted indene derivatives are of paramount importance in both organic and medicinal chemistry. Their applications span from functional materials to ligands in metallocene complexes used for olefin polymerization. alfa-chemistry.comut.ac.ir The inherent reactivity of the indene core allows for the introduction of various functional groups, leading to a diverse array of compounds with tailored properties. These derivatives have been investigated for their potential in developing novel therapeutic agents, including those with antioxidant, anti-inflammatory, and anticancer activities. ontosight.ai

Overview of Substituted Indene Core Structures

The versatility of the indene scaffold lies in the numerous possibilities for substitution on both the six-membered and five-membered rings. The positions on the indene ring are numbered, allowing for precise nomenclature of its derivatives. The compound of focus, 7-methyl-4-phenyl-1H-indene, features a methyl group at the 7-position and a phenyl group at the 4-position of the indene core. This specific substitution pattern influences its chemical properties and potential applications. Other examples of substituted indenes include 2-methyl-7-phenyl-1H-indene and 7-(4-tert-butylphenyl)-2-methyl-1H-indene, which have been studied for their role in catalysis. alfa-chemistry.comgoogle.com

Below is a data table outlining the basic properties of this compound.

PropertyValue
CAS Number 792916-60-0
Molecular Formula C₁₆H₁₄
Molecular Weight 206.28 g/mol

Historical Context of Indene Synthesis Methodologies

The synthesis of indene and its derivatives has a rich history, with early methods dating back to the late 19th century. Initially, indene was isolated from coal tar fractions. beilstein-journals.org Over the years, numerous synthetic routes have been developed to construct the indene ring system. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.

Early synthetic efforts often relied on harsh reaction conditions. However, modern organic synthesis has provided a plethora of milder and more efficient methods. These include transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclization reactions, which have significantly expanded the scope of accessible indene derivatives. acs.org A common strategy involves the construction of a substituted indanone, which is then reduced and dehydrated to yield the corresponding indene. google.com For instance, a general method for preparing indene compounds involves the dehydration and cyclization of substituted benzoic acid esters to form an indenone, followed by reduction to an indanol and subsequent dehydration. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B13415091 7-methyl-4-phenyl-1H-indene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

7-methyl-4-phenyl-1H-indene

InChI

InChI=1S/C16H14/c1-12-10-11-15(13-6-3-2-4-7-13)16-9-5-8-14(12)16/h2-7,9-11H,8H2,1H3

InChI Key

QXOGPQXNZYUHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC=CC2=C(C=C1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 4 Phenyl 1h Indene and Analogous Indene Derivatives

Established Multi-Step Synthetic Routes

A robust and widely utilized approach for synthesizing substituted indenes is the sequential reduction and dehydration of a corresponding indanone intermediate. This method offers a high degree of control over the final substitution pattern of the indene (B144670) ring. A direct synthesis for 7-methyl-4-phenyl-1H-indene involves preparing 4-phenyl-7-methyl-1-indanone, which is then reduced to the alcohol and subsequently dehydrated.

This pathway is a cornerstone in indene synthesis, involving three key transformations: the formation of a substituted indanone, its stereoselective reduction to an indanol, and the final acid-catalyzed dehydration to the target indene.

The construction of the requisite aryl-substituted indanone skeleton, such as 4-phenyl-7-methyl-1-indanone, is effectively accomplished using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent method. researchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

For instance, the synthesis of 4-aryl-substituted 2-methyl-1-indanones has been efficiently achieved through a ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. semanticscholar.org This process can yield quantitative results with very low catalyst loading, demonstrating high efficiency. semanticscholar.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond. semanticscholar.org

Table 1: Palladium-Catalyzed Suzuki Coupling for Indanone Synthesis

Aryl Halide Arylboronic Acid Catalyst System Solvent Temperature (°C) Yield (%) Reference
4-Bromo-2-methylindan-1-one Phenylboronic acid Pd(OAc)₂ / TBAB PEG400 110 98 semanticscholar.org
5-Bromo-1-indanone Phenylboronic acid Pd(PPh₃)₄ Toluene (B28343)/Ethanol/Water 90 - researchgate.net
5-Bromo-1-indanone 4-Ethylphenylboronic acid Pd(PPh₃)₄ Toluene/Ethanol/Water 90 - researchgate.net

Data compiled from studies on analogous indanone syntheses.

Once the substituted indanone is obtained, the next step is the reduction of the carbonyl group to a hydroxyl group, forming an indanol. The stereochemistry of this reduction is crucial as it can influence the properties and subsequent reactions of the indanol. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the stereoselective reduction of ketones. rsc.org

This method often employs chiral transition metal catalysts, such as those based on Ruthenium (Ru), and a hydrogen source like a formic acid/triethylamine (HCO₂H/Et₃N) mixture. rsc.org For 3-aryl-1-indanones, ATH can produce cis-3-arylindanols with high diastereoselectivity and enantiomeric excess. rsc.org Simpler reducing agents like sodium borohydride (B1222165) (NaBH₄) are also commonly used, often leading to a mixture of cis and trans isomers, which can be separated or used directly in the next step. semanticscholar.org

Table 2: Reduction of Substituted Indanones

Indanone Substrate Reducing Agent/Catalyst Solvent Product Key Outcome Reference
4-Aryl-2-methyl-1-indanone NaBH₄ Methanol/Dichloromethane (B109758) 4-Aryl-2-methyl-1-indanol High yield reduction semanticscholar.org
Racemic 3-Aryl-1-indanone (R,R)-Ts-DENEB (Ru-catalyst), HCO₂H/Et₃N Methanol (1S,3R)-3-Aryl-1-indanol Kinetic resolution, high ee rsc.org

ee: enantiomeric excess

The final step in this pathway is the elimination of water from the indanol intermediate to form the double bond characteristic of the indene ring. This dehydration is typically catalyzed by acid. A common and effective method involves azeotropic removal of water in a solvent like benzene (B151609) or toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). tandfonline.com

However, for electron-rich benzylic alcohols, such as those with methoxy (B1213986) substituents, this method can lead to polymerization. tandfonline.com Milder conditions, such as stirring the indanol in chloroform (B151607) at room temperature with catalytic p-TsOH, have been shown to produce quantitative yields of the corresponding indene for certain substrates. tandfonline.com Various solid acid catalysts, including zeolites like HZSM-5, have also been studied for the liquid-phase dehydration of 1-indanol, offering high selectivity to indene and ease of catalyst separation. conicet.gov.arresearchgate.net

Table 3: Acid-Catalyzed Dehydration of Indanols to Indenes

Indanol Substrate Acid Catalyst Solvent Temperature Yield Reference
4-Aryl-2-methyl-1-indanol p-Toluenesulfonic acid Toluene Reflux Excellent semanticscholar.org
4,7-Dimethoxy-1-indanol p-Toluenesulfonic acid Chloroform Room Temp. Quantitative tandfonline.com
1-Indanol HZSM-5 Zeolite Cyclohexane 90°C >90% conicet.gov.ar

An alternative to the multi-step indanone route is the direct construction of the indene ring through intramolecular cyclization reactions. These methods often provide a more atom-economical approach to the indene core.

Functionalized indene derivatives can be synthesized via the acid-promoted cyclization of substituted cinnamaldehydes. A metal-free, Brønsted acid-catalyzed reaction between cinnamaldehydes and sulfonamides using poly(phosphoric acid) (PPA) has been developed to produce N-indenylsulfonamides in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through the in-situ formation of an iminium ion, followed by a 5-exo-cyclization. organic-chemistry.org The method is versatile, accommodating both electron-rich and electron-deficient cinnamaldehydes. organic-chemistry.org

Other strong acids have also been employed. For example, iron(III) chloride (FeCl₃) can mediate the intramolecular olefin-cationic cyclization of cinnamates to yield highly substituted indenes under mild conditions. rsc.org Similarly, superacids like triflic acid (TfOH) can catalyze the cyclization of cinnamaldehyde (B126680) derivatives. researchgate.net

Table 4: Indene Synthesis via Cyclization of Cinnamaldehyde Derivatives

Substrate Catalyst/Reagent Solvent Temperature (°C) Product Type Reference
Cinnamaldehydes + Sulfonamides Poly(phosphoric acid) (PPA) Toluene 80 N-Indenylsulfonamides organic-chemistry.org
Cinnamates FeCl₃ Dichloromethane 0 to Room Temp. Substituted Indene Esters rsc.org

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. snnu.edu.cn This reaction can be strategically employed to construct the indene framework by coupling a suitably functionalized indene precursor with a boronic acid or ester.

For the synthesis of this compound, a plausible route would involve the Suzuki-Miyaura coupling of a 4-halo-7-methyl-1H-indene (e.g., 4-bromo-7-methyl-1H-indene) with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. snnu.edu.cn A variety of palladium catalysts and ligands can be used to optimize the reaction conditions and yields. rsc.org

An example of this strategy is the synthesis of 2-methyl-7-(4-(trifluoromethoxy)phenyl)-1H-indene, where a brominated indene derivative was coupled with the corresponding arylboronic acid. researchgate.net Similarly, the synthesis of 1-amino-1H-indenes has been achieved through a sequential Suzuki-Miyaura coupling followed by a Petasis reaction, starting from 1,2-bis(boronates). Current time information in Madison County, US. This highlights the modularity of the Suzuki-Miyaura reaction in accessing functionalized indenes.

Table 3: Representative Suzuki-Miyaura Coupling for Indene Synthesis

Aryl Halide/TriflateBoronic Acid/EsterCatalyst/BaseProductYield (%)
4-IodoanisolePhenylboronic acidPd/C, K2CO34-Methoxybiphenyl41-92
Triflate derivativePinacol boronic esterPalladium catalystCross-coupled product75
4-Bromo-7-substituted-1H-indenePhenylboronic acidPd(PPh3)4, Na2CO34-Phenyl-7-substituted-1H-indeneNot specified

Data compiled from representative literature examples and plausible synthetic routes.

Tandem reactions that combine multiple bond-forming events in a single pot offer significant advantages in terms of efficiency and atom economy. The tandem Suzuki-Heck reaction sequence is a powerful strategy for the construction of complex cyclic and polycyclic molecules. nih.govscholaris.ca

In the context of indene synthesis, a tandem intermolecular Suzuki coupling followed by an intramolecular Heck reaction can be envisioned. For instance, a gem-dibromoolefin can undergo a Suzuki coupling with an arylboronic acid, followed by an intramolecular Heck reaction to form a methylenindene scaffold. Current time information in Madison County, US. The choice of ligand is often crucial for controlling the selectivity of this tandem process. Current time information in Madison County, US.

While a direct application to this compound is not reported, the synthesis of luminescent microporous organic polymers has been achieved through a palladium-catalyzed tandem Suzuki-Heck C-C coupling of aromatic halides with potassium vinyltrifluoroborate, demonstrating the feasibility of this approach for constructing conjugated systems that can include indene-like moieties. nih.gov

Advanced and Catalytic Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indene framework is no exception. Current time information in Madison County, US.beilstein-journals.org Various transition metals, including palladium, rhodium, and cobalt, have been employed to catalyze the formation of indenes through diverse mechanistic pathways.

Palladium-catalyzed reactions are particularly prominent. For example, the palladium-catalyzed carboannulation of internal alkynes provides a route to highly substituted indenes. beilstein-journals.org Another approach involves a two-step sequence of palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide, followed by a copper-catalyzed intramolecular cyclization. beilstein-journals.org Furthermore, palladium-catalyzed tandem Heck reactions have been developed for the synthesis of spiro-indane-oxindoles. scholaris.ca

Rhodium catalysts have also been utilized in indene synthesis. Rhodium(I) complexes can catalyze the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. Current time information in Madison County, US. Additionally, rhodium(III)-catalyzed annulative coupling of aromatic compounds with alkynes through C-H activation presents another modern approach to indenones. nih.gov

Cobalt-catalyzed reactions have emerged as a valuable alternative. For instance, Cp*Co(CO)I2 can catalyze the C-H activation of aromatic systems with α,β-unsaturated ketones to provide indenes. Current time information in Madison County, US. These transition metal-catalyzed methods often offer high efficiency, regioselectivity, and functional group tolerance, making them powerful tools for the synthesis of complex indene derivatives like this compound.

Table 4: Overview of Transition Metal-Catalyzed Indene Syntheses

Metal CatalystReaction TypeSubstratesProduct Type
PalladiumCarboannulationInternal alkynesSubstituted indenes
PalladiumTandem Suzuki/Heckgem-Dibromoolefins, Arylboronic acidsMethyleneindenes
RhodiumAnnulationArylboronic acids, AlkynesIndenones
RhodiumCyclization2-(Chloromethyl)phenylboronic acid, AlkynesIndene derivatives
CobaltC-H Activation/AnnulationAromatic systems, α,β-Unsaturated ketonesIndenes

Data compiled from representative literature examples.

Palladium-Catalyzed Methods (e.g., Postfunctionalization, Sequential Suzuki/Ring-Closing Metathesis)

Palladium catalysis offers a versatile and powerful toolkit for the synthesis of complex organic molecules, including indene derivatives. These methods can involve building the indene ring system or functionalizing a pre-existing indene or indanone core.

A prominent strategy involves the Suzuki coupling of a halo-indanone with an arylboronic acid, followed by a simple reduction and dehydration sequence to yield the desired 4-aryl-substituted indene. semanticscholar.org This sequential approach is highly efficient, allowing for the preparation of various 4-aryl-2-methyl-1H-indenes on a multi-gram scale with excellent yields and high purity. semanticscholar.org A ligand-free palladium-catalyzed Suzuki coupling process has proven particularly effective for synthesizing 4-aryl-substituted 2-methyl-indanones, the key intermediates in this sequence. semanticscholar.org For the coupling of 4-bromo-2-methylindan-1-one with phenylboronic acid, quantitative yields were achieved with catalyst loadings as low as 0.005 mol% of palladium acetate (B1210297). semanticscholar.org

Another significant palladium-catalyzed method is the intramolecular allylic arylation of Baylis–Hillman acetates via C–H bond activation. thieme-connect.comthieme-connect.com This protocol provides a practical route to indene derivatives from readily available starting materials. thieme-connect.com The proposed mechanism involves the oxidative addition of palladium(0) to the allyl ester, forming a π-allyl complex, which then undergoes C–H bond activation through an electrophilic aromatic substitution (SEAr) type process, followed by reductive elimination to form the indene product and regenerate the catalyst. thieme-connect.com

Other palladium-catalyzed routes include domino reactions, such as the Heck/intermolecular cross-coupling, for synthesizing 3-alkyl substituted indenes sioc-journal.cn, and multicomponent domino strategies involving isocyanide insertion. nih.gov Postfunctionalization of the indene skeleton can also be achieved using methods like the Buchwald–Hartwig amination, as demonstrated in the synthesis of 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine from a mixture including 6-chloro-2-methyl-4-phenyl-1H-indene. iucr.orgnih.gov

MethodCatalyst SystemSubstratesKey FeaturesYield
Suzuki Coupling Pd(OAc)₂ / (ligand-free)4-Bromo-2-methylindan-1-one, Phenylboronic acidHigh efficiency, low catalyst loading, scalable. semanticscholar.orgUp to 98% semanticscholar.org
Intramolecular Allylic Arylation Pd(OAc)₂ / PPh₃Baylis–Hillman acetatesC(sp²)–H activation, good functional group tolerance. thieme-connect.comModerate to good thieme-connect.com
Buchwald-Hartwig Amination Pd(dba)₂ / P(tBu)₃6-Chloro-2-methyl-4-phenyl-1H-indene, 10H-phenothiazinePostfunctionalization of a chloro-indene. iucr.orgnih.gov66% iucr.orgnih.gov
Copper-Catalyzed Reactions (e.g., Postfunctionalization)

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis and functionalization of indene derivatives. A notable method is the arylative cyclization of simple arylalkynes with aromatic sulfonyl chlorides, which act as aryl group donors. acs.orgnih.gov This transformation allows for the preparation of a wide variety of polysubstituted 1H-indenes and tolerates a broad range of functional groups, including halides, nitriles, and ketones. acs.orgnih.gov The reaction can be used to synthesize complex polycyclic aromatic hydrocarbons, some of which exhibit strong fluorescence. acs.org

Copper catalysis is also employed in postfunctionalization reactions. For instance, the enantioselective copper-catalyzed borylacylation of indene derivatives with acyl chlorides and bis(pinacolato)diboron (B136004) has been reported. nih.gov This three-component reaction introduces both a boryl and an acyl group across the double bond of the indene ring, creating versatile chiral β-borylated ketone intermediates for further synthetic manipulation. nih.gov The reaction proceeds rapidly at room temperature with low catalyst loading. nih.gov

MethodCatalyst SystemSubstratesKey FeaturesYield
Arylative Cyclization Copper catalystArylalkynes, Aromatic sulfonyl chloridesForms polysubstituted indenes, broad functional group tolerance. acs.orgnih.govGood to excellent acs.org
Asymmetric Borylacylation Copper catalyst / Chiral ligandIndene derivatives, Acyl chlorides, B₂(pin)₂Enantioselective postfunctionalization, three-component reaction. nih.govNot specified
Rhodium-Catalyzed Cyclizations

Rhodium catalysts are highly effective in mediating various cyclization reactions to form the indene scaffold. A novel rhodium(III)-catalyzed cascade cyclization utilizes aromatic ketones and α,β-unsaturated carbonyl compounds. nih.govacs.org This process involves the direct functionalization of the ortho-C–H bond of the aromatic ketone, followed by a conjugate addition and an intramolecular aldol (B89426) condensation. nih.govacs.org A key advantage of this method is its efficiency in the presence of water and under an air atmosphere, making it an atom-economical approach. nih.govacs.org

Another powerful strategy is the rhodium-catalyzed tandem cyclization of arylboronate esters, which contain a pendant Michael-type acceptor olefin, with non-terminal acetylenes. organic-chemistry.org This reaction proceeds in aqueous media, where water acts as both a solvent and a proton source. organic-chemistry.org The use of sterically bulky, electron-rich phosphine (B1218219) ligands is crucial for stabilizing the organorhodium intermediates and preventing side reactions like protodeboronation. organic-chemistry.org This methodology provides access to highly functionalized polycyclic systems. organic-chemistry.org

Furthermore, rhodium catalysis can achieve decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes to divergently synthesize indenones and quinones. rsc.org This transformation is facilitated by a [Rh(COD)Cl]₂ catalyst with a rac-BINAP ligand and involves the direct activation of a C–C bond in the less strained ketone substrate. rsc.org

MethodCatalyst SystemSubstratesKey FeaturesYield
Cascade Cyclization [RhCp*Cl₂]₂Aromatic ketones, α,β-Unsaturated ketonesortho-C–H activation, cascade reaction, occurs in water/air. nih.govacs.orgModerate to good nih.gov
Tandem Cyclization Rhodium complex / t-Bu₃PH·BF₄Arylboronate esters, AlkynesAqueous media, forms highly functionalized polycyclics. organic-chemistry.orgGood to excellent organic-chemistry.org
Decarbonylative Cycloaddition [Rh(COD)Cl]₂ / rac-BINAP1H-Indene-1,2,3-triones, AlkynesC–C bond activation, divergent synthesis. rsc.orgMedium to high rsc.org
Ruthenium-Catalyzed Transformations (e.g., Cycloisomerization, Ring-Closing Metathesis)

Ruthenium catalysts enable a range of transformations for indene synthesis, often involving C–H activation and cyclization cascades. A ruthenium-catalyzed C–H alkylation/cyclization sequence has been developed to prepare silyl (B83357) indenes with atom and step economy. rsc.org This domino reaction is initiated by acylsilane-directed C–H activation, followed by an aldehyde-controlled enol cyclization and condensation. rsc.org

Another approach is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by a TpRuPPh₃(CH₃CN)₂PF₆ complex. organic-chemistry.org The reaction proceeds through the formation of a ruthenium-vinylidene intermediate, which undergoes a 1,5-sigmatropic hydrogen shift, followed by electrocyclization and reductive elimination to afford the indene products. organic-chemistry.org The efficiency of this reaction is significantly influenced by substituents on the benzene ring, with electron-donating groups enhancing the yield. organic-chemistry.org

Cascade C–H functionalization processes based on ruthenium-catalyzed C–H alkenylation can also be used to construct complex polycyclic structures like indeno-indenes from simple arylacetophenones. nih.govresearchgate.net These transformations leverage sequential C–C bond formation via multiple C–H functionalization steps in a single operation. nih.gov

MethodCatalyst SystemSubstratesKey FeaturesYield
C–H Alkylation/Cyclization Ruthenium catalystAcylsilanes, AldehydesDomino reaction, acylsilane-directed C-H activation. rsc.orgNot specified
Cycloisomerization TpRuPPh₃(CH₃CN)₂PF₆2-Alkyl-1-ethynylbenzenesInvolves a 1,5-hydrogen shift of a metal-vinylidene intermediate. organic-chemistry.orgGood organic-chemistry.org
Cascade C-H Alkenylation [{Ru(p-cymene)Cl₂}₂] / Cu(OAc)₂ArylacetophenonesAccess to indeno-indenes via multiple C-H functionalizations. nih.govNot specified
Nickel-Catalyzed Indene Formation

Nickel catalysis provides a cost-effective and powerful means for constructing indene derivatives. A significant advancement is the Ni(II)-catalyzed cyclization of propargylic compounds with soft nucleophiles. nih.govacs.orgacs.org This method allows for the synthesis of highly substituted indenes in moderate to excellent yields under very mild reaction conditions and in the presence of air, avoiding the need for expensive catalysts or special ligands. nih.govacs.org The reaction of a propargylic carbonate bearing a di(ethoxycarbonyl)methyl group on the ortho position of a phenyl ring, for example, proceeds smoothly with a Ni(dppf)Cl₂ catalyst. acs.org

Nickel-catalyzed carboannulation has also been extended to the synthesis of indanes, which are direct precursors to indenes, by using acrylates or styrene (B11656) in place of alkynes. organic-chemistry.org

MethodCatalyst SystemSubstratesKey FeaturesYield
Cyclization of Propargylic Compounds Ni(dppf)Cl₂Propargylic carbonates with soft nucleophilesMild conditions, air-tolerant, forms highly substituted indenes. nih.govacs.org79% (example) acs.org
Carboannulation Nickel catalysto-Bromobenzyl zinc bromide, Acrylates/StyreneForms indanes, precursors to indenes. organic-chemistry.orgGood organic-chemistry.org
Gold-Catalyzed Reactions (e.g., Hydroalkylation, Propargyl Claisen Rearrangement/Hydroarylation)

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes, leading to a variety of powerful transformations for indene synthesis. One such method is the intramolecular hydroalkylation of ynamides. ulb.ac.be This reaction is triggered by the generation of highly electrophilic activated keteniminium ions, which undergo a thieme-connect.comscispace.com-hydride shift and subsequent cyclization to form densely functionalized indenes. ulb.ac.be

Another elegant strategy is the gold(I)-catalyzed enantioselective cycloisomerization of ortho-(alkynyl)styrenes. scispace.com This reaction proceeds through a 5-endo-dig cyclization pathway to generate a carbocationic intermediate that, after proton elimination and protodemetalation, yields functionalized indenes. scispace.com The use of chiral ligands, such as 3,5-xylyl-MeOBIPHEP, allows for high enantiomeric excess in the final product. scispace.com

Gold catalysts also facilitate cascade reactions, such as the C–H functionalization/Conia-ene type reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters, to produce functionalized indenes. rsc.org In this process, the gold catalyst promotes both the initial intermolecular C–H functionalization and the subsequent intramolecular 5-endo-dig cyclization. rsc.org Furthermore, a direct Csp³–H bond activation has been achieved under gold(I) catalysis, involving a thieme-connect.comscispace.com-H shift to generate a gold(I)–carbene that evolves to the indene derivative. rsc.org

MethodCatalyst SystemSubstratesKey FeaturesYield
Intramolecular Hydroalkylation N-Heterocyclic carbene-gold complexYnamides thieme-connect.comscispace.com-hydride shift, forms densely functionalized indenes. ulb.ac.beGood to excellent ulb.ac.be
Enantioselective Cycloisomerization [AuCl(L*)] / AgSbF₆o-(Alkynyl)styrenes5-endo-dig cyclization, high enantioselectivity with chiral ligands. scispace.comHigh (up to 88%) scispace.com
Cascade C-H Functionalization Gold(I) catalystElectron-rich aromatics, o-Alkynylaryl α-diazoestersHigh chemo- and site-selectivity under mild conditions. rsc.orgNot specified
Direct Csp³-H Activation Gold(I) catalysto-Alkynylaryl compoundsPericyclic transformation via a thieme-connect.comscispace.com-H shift. rsc.orgHigh rsc.org
Iron-Catalyzed Annulative Coupling

Iron, being an earth-abundant and low-cost metal, presents an attractive option for catalysis. Iron-catalyzed annulative coupling reactions have been developed as a straightforward route to indene derivatives. One such method is the annulation of secondary benzyl (B1604629) alcohols with alkynes. nii.ac.jpresearchgate.net This reaction, catalyzed by iron(III) trichloride, can proceed via a tandem benzylation/cyclization pathway to produce polysubstituted indenes from readily available starting materials under mild conditions. researchgate.net

A more recent development is the iron-catalyzed annulative carbomagnesiation, which constructs derivatized 1H-indenes under mild conditions. u-tokyo.ac.jp This approach utilizes an iron-catalyzed 5-endo-dig cyclization/carbomagnesiation to transform an alkyne into an organomagnesium intermediate, which can be trapped to form the final indene product. u-tokyo.ac.jp This methodology is particularly valuable for synthesizing strained conjugated molecules and ladder-type frameworks. u-tokyo.ac.jpu-tokyo.ac.jp Iron catalysis is also effective for the annulation of carboxamides (possessing a directing group) with internal alkynes to produce indenone derivatives, which can be subsequently converted to indenes. researchgate.net

MethodCatalyst SystemSubstratesKey FeaturesYield
Annulation of Benzyl Alcohols FeCl₃Secondary benzyl alcohols, AlkynesTandem benzylation/cyclization, uses cheap catalyst. nii.ac.jpresearchgate.netGood researchgate.net
Annulative Carbomagnesiation Iron catalystAlkynes, Grignard reagents5-endo-dig cyclization, forms organomagnesium intermediates. u-tokyo.ac.jpNot specified
Annulation of Carboxamides Iron/diphosphine catalystCarboxamides, Internal alkynesC-H bond activation, forms indenones. researchgate.netGood researchgate.net
Zirconocene-Mediated Intermolecular Coupling

Zirconocene-mediated reactions offer a powerful one-pot, multicomponent strategy for synthesizing highly substituted indene derivatives. acs.org This methodology typically involves the intermolecular coupling of aromatic ketones with alkynes, facilitated by a low-valent zirconocene (B1252598) species. acs.org The process generates oxazirconacyclopentene intermediates, which, upon hydrolysis with a strong acid like HCl, yield the desired indene derivatives in good to excellent yields. acs.org

Alternatively, the pair-selective coupling of two alkynes, at least one of which has an aromatic substituent, can form zirconacyclopentadienes. acs.org Quenching these intermediates with concentrated sulfuric acid also leads to the formation of highly substituted indenes. acs.org This approach has been successfully applied to synthesize a range of 1,2,3,4-tetrasubstituted cyclopentadienes and indene derivatives by coupling two alkynes with diiodomethane (B129776) in the presence of zirconocene and CuCl. researchgate.net

Brønsted Acid-Promoted Cyclizations

Brønsted acids are effective catalysts for the cyclization of various precursors to form the indene ring system. organic-chemistry.org A notable example is the cyclization of diaryl- and alkyl aryl-1,3-dienes, which proceeds in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid under mild conditions. organic-chemistry.org This method provides access to substituted indenes in good to excellent yields. organic-chemistry.org

Graphene Oxide-Mediated Synthesis

Graphene oxide (GO) has emerged as a highly efficient and reusable heterogeneous carbocatalyst for various organic transformations, including the synthesis of heterocyclic compounds like 1,4-benzothiazines. rsc.org Its catalytic activity stems from the presence of various oxygen-containing functional groups on its surface, which can act as Brønsted acid sites. rsc.orgresearchgate.net These properties make it an attractive, eco-friendly catalyst for reactions that traditionally require soluble acids or metal catalysts. researchgate.net

While direct synthesis of this compound using graphene oxide has not been explicitly detailed, its proven efficacy in promoting condensation and cyclization reactions suggests its potential applicability. rsc.orgresearchgate.net For example, GO has been successfully used as a catalyst for the solvent-free synthesis of various nitrogen-containing heterocycles. researchgate.net Given that many indene syntheses rely on acid-catalyzed cyclodehydration or condensation steps, graphene oxide could serve as a solid acid catalyst for such transformations, offering advantages like simple workup, catalyst recyclability, and potentially milder reaction conditions. rsc.orgresearchgate.net

Organometallic Reagent-Based Methodologies (e.g., Organolithium Reactions)

Organometallic reagents, particularly organolithium compounds, provide a distinct synthetic route to substituted indenes. One such strategy involves the ortho-lithiation of readily available starting materials. smolecule.com This approach has been used to prepare bromo-methyl-indene isomers, which are valuable precursors for more complex indene-based structures like those used in metallocene catalysts. smolecule.com The process can start from 1-indanols, which undergo ortho-lithiation followed by a lithium-halogen exchange and a subsequent dehydration reaction to furnish the final indene product. smolecule.com While effective for certain substrates, this method can face challenges with optimization and may result in lower yields for some transformations. smolecule.com

Nucleophilic Addition Pathways

Nucleophilic addition reactions are fundamental to the construction of indene frameworks from various precursors. A specific example involves the reaction of alkynyl(phenyl)iodonium salts with nucleophiles like sodium benzenesulfinate. nih.gov This reaction can proceed through two main pathways: an annulation that leads to the formation of phenylsulfonyl indene derivatives, or a rearrangement. nih.gov The addition of the sulfinate anion to the iodonium (B1229267) salt generates an intermediate that can cyclize to form the five-membered ring of the indene core. nih.gov This method has been used to prepare 3-methyl-1-(phenylsulfonyl)-1H-indene. nih.gov

More broadly, nucleophilic attack is a key step in many reactions that build precursors for indene synthesis. For example, the reaction of nitrogen nucleophiles with electrophilic cyclopropenones can lead to complex heterocyclic systems through a conjugate addition pathway. scielo.br

Aldol-Type Condensation Reactions

Aldol-type condensation reactions represent a classic and effective strategy for forming the carbon-carbon bonds necessary for the indene skeleton. core.ac.uk This pathway typically involves a cross-aldol condensation between a ketone and an aldehyde, followed by an intramolecular cyclodehydration. core.ac.ukwikipedia.org For instance, the reaction of acyclic ketones with benzaldehyde (B42025), catalyzed by a supported tantalum chloride cluster, can yield indenes at high temperatures. core.ac.uk The initial step is the formation of an aldol condensation product, such as E-4-phenyl-3-buten-2-one from acetone (B3395972) and benzaldehyde, which serves as an intermediate. core.ac.uk This intermediate then undergoes cyclodehydration to form the indene ring. core.ac.uk

This type of reaction is highly versatile. By selecting different ketone and aldehyde starting materials, a variety of substituted indenes can be prepared. For example, reacting 3-pentanone (B124093) with benzaldehyde yields products like E- and Z-1-ethylidene-2-methylindene. core.ac.uk The reaction is fundamentally a base- or acid-catalyzed process where an enolate (or enol) attacks a carbonyl group, and the resulting β-hydroxy carbonyl adduct dehydrates to form a conjugated system. magritek.com

Table 2: Indene Synthesis via Aldol Condensation and Cyclodehydration

Ketone Aldehyde Catalyst System Product(s) Citation
Acetone Benzaldehyde [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ E-4-phenyl-3-buten-2-one (intermediate), Indenes core.ac.uk
3-Pentanone Benzaldehyde [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ E/Z-1-ethylidene-2-methylindene, 2-methyl-3-vinylindene core.ac.uk
Butanone Benzaldehyde [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ 2-Methyl-1-methyleneindene core.ac.uk
2-Pentanone Benzaldehyde [(Ta₆Cl₁₂)Cl₂(H₂O)₄]·4H₂O / SiO₂ 2-Ethyl-1-methyleneindene core.ac.uk

Optimization and Challenges in Synthetic Protocols

The synthesis of complex indene derivatives is often a multi-step process that requires careful optimization to achieve high yields and selectivity. Researchers have focused on several key parameters to refine these synthetic routes.

Catalyst Loading and Efficiency

In the ligand-free palladium-catalyzed Suzuki coupling to prepare 4-aryl-substituted 2-methyl-1H-indanones, precursors to indene derivatives, remarkably low catalyst loadings have proven effective. semanticscholar.org Research demonstrated that reducing the loading of the palladium acetate (Pd(OAc)2) catalyst precursor from 0.1 mol% to as low as 0.005 mol% did not compromise the catalytic productivity for most substrates, achieving quantitative yields. semanticscholar.org However, further decreasing the loading to 0.001 mol% led to a drop in the yield. semanticscholar.org For certain substrates, such as those with chloro or nitro substituents, a slightly higher loading of 0.01 mol% was necessary for satisfactory yields. semanticscholar.org

Gold-catalyzed intramolecular hydroalkylation of ynamides offers another efficient route to indenes. While an initial 5 mol% loading of the IPrAuNTf2 catalyst provided good yields, it was found that the loading could be reduced to 1 mol% with only a minor decrease in yield (from 78% to 72%). acs.orgulb.ac.be For practical purposes and to ensure complete conversion, a 5 mol% loading was often maintained for optimization studies. ulb.ac.be

In the context of intramolecular Friedel–Crafts cyclization to form indenes from Morita–Baylis–Hillman adducts, the interplay between the primary catalyst and a co-catalyst is crucial. beilstein-journals.org Studies on the [Cr(salen)Cl] catalyst showed that an optimum loading of 15 mol% was sufficient. beilstein-journals.org The co-catalyst, BF3·OEt2, was also optimized, with a 2.5 mol% load being identified as critical for the reaction's success. beilstein-journals.org

Table 1: Effect of Catalyst Loading on Indene Synthesis Yield This table is interactive and can be sorted by clicking on the column headers.

Catalyst System Substrate Type Catalyst Loading (mol%) Yield (%) Reference
Pd(OAc)₂ 4-Bromo-2-methylindan-1-one + Phenylboronic acid 0.1 ~97 semanticscholar.org
Pd(OAc)₂ 4-Bromo-2-methylindan-1-one + Phenylboronic acid 0.01 ~97 semanticscholar.org
Pd(OAc)₂ 4-Bromo-2-methylindan-1-one + Phenylboronic acid 0.005 ~97 semanticscholar.org
Pd(OAc)₂ 4-Bromo-2-methylindan-1-one + Phenylboronic acid 0.001 53 semanticscholar.org
IPrAuNTf₂ Ynamide 5 78 acs.orgulb.ac.be
IPrAuNTf₂ Ynamide 1 72 ulb.ac.be
[Cr(salen)Cl] / BF₃·OEt₂ Morita–Baylis–Hillman adduct 10 / 2.5 71 beilstein-journals.org
[Cr(salen)Cl] / BF₃·OEt₂ Morita–Baylis–Hillman adduct 15 / 2.5 81 beilstein-journals.org
[Cr(salen)Cl] / BF₃·OEt₂ Morita–Baylis–Hillman adduct 20 / 2.5 81 beilstein-journals.org

Influence of Solvent Systems

The choice of solvent is a critical parameter that can profoundly affect reaction outcomes, including yield, reaction rate, and selectivity. In the synthesis of indene derivatives, a variety of solvents have been explored to optimize these factors.

For cobalt-catalyzed C-H activation reactions, halogenated solvents such as 1,2-dichloroethane (B1671644) (DCE), 2,2,2-trifluoroethanol (B45653) (TFE), or hexafluoroisopropanol (HFIP) are commonly used. jku.at These solvents are thought to possess low coordination ability and can stabilize the cationic catalyst, which is beneficial for the reaction. jku.at Similarly, in the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes, dichloromethane (DCM) was found to be an effective solvent. organic-chemistry.org The synthesis of CF3-substituted indenes via Nazarov electrocyclization has also been successfully carried out in a dichloromethane solution of a strong acid. beilstein-journals.org

The development of environmentally benign synthetic methods has led to the exploration of water as a solvent. An efficient palladium-catalyzed intermolecular double Heck reaction for preparing substituted indenes was developed using water as the sole solvent, proceeding under air and demonstrating good functional group tolerance. nih.gov The optimization of this reaction showed that pure water gave a significantly higher yield (87%) compared to mixtures of organic solvents and water or organic solvents alone. nih.gov

In other catalytic systems, such as the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, polar aprotic solvents like DMF can enhance catalyst activity. Toluene is another frequently used solvent, particularly in metal-catalyzed cycloisomerization reactions to produce substituted indenes. organic-chemistry.org

Table 2: Solvent Effects in Indene Synthesis This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Catalyst Optimal Solvent Effect Reference
Brønsted Acid Catalyzed Cyclization Trifluoromethanesulfonic acid Dichloromethane (DCM) Good to excellent yields under mild conditions. organic-chemistry.org organic-chemistry.org
Pd-Catalyzed Double Heck Reaction Pd(OAc)₂ / dppf Water High yield (87%), environmentally benign. nih.gov nih.gov
Cobalt-Catalyzed C-H Activation Cp*Co(III) complexes 1,2-Dichloroethane (DCE) Low coordination ability, stabilizes cationic catalyst. jku.at jku.at
Gold-Catalyzed Hydroalkylation IPrAuNTf₂ Dichloromethane (DCM) Selected for its poor nucleophilicity to avoid side reactions. ulb.ac.be ulb.ac.be
Rh(I)-Catalyzed Annulation Rh(I) catalyst Toluene High yields of indene derivatives. organic-chemistry.org organic-chemistry.org

Regioselectivity and Stereoselectivity Control in Indene Formation

Controlling regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over another) is a central challenge in the synthesis of highly substituted indenes like this compound.

High regioselectivity is often achieved through the careful selection of catalysts and starting materials. For instance, iron(III) chloride (FeCl₃) has been used as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, affording functionalized indene derivatives with extremely high regioselectivity. organic-chemistry.org Similarly, Brønsted acid-catalyzed cyclization of unsymmetrical diaryl- and alkyl aryl-1,3-dienes using trifluoromethanesulfonic acid proceeds with high selectivity, avoiding the formation of constitutional isomers. organic-chemistry.org The mechanism involves a selective Markovnikov proton addition to form the more stable benzylic carbocation, which then cyclizes. organic-chemistry.org

The steric properties of substituents on the starting materials also play a crucial role. In the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity of the indene product is dependent on the steric nature of the alkyne's substituents. organic-chemistry.org Ligand design is another powerful tool; for example, in gold-catalyzed reactions, the specific spatial arrangement of bulky groups in an N-heterocyclic carbene (NHC) ligand was used to rationalize the exclusive formation of 1,3-di(oxycarbonyl)indene derivatives. researchgate.net

Stereoselectivity is also a key consideration. The electrophilic cyclization of acetylenic malonates and ketones with iodine-based reagents (I₂, ICl, or NIS) can produce indene derivatives with high regio- and stereoselectivity under mild conditions. acs.orgnih.gov

Table 3: Strategies for Selectivity Control in Indene Synthesis This table is interactive and can be sorted by clicking on the column headers.

Method Catalyst/Reagent Selectivity Type Key Factor Reference
Cationic Cyclization Trifluoromethanesulfonic acid Regioselective Formation of the most stable benzylic carbocation. organic-chemistry.org organic-chemistry.org
Annulation Reaction Rh(I) catalyst Regioselective Steric nature of substituents on the alkyne. organic-chemistry.org organic-chemistry.org
Annulation Reaction FeCl₃ Regioselective Cleavage of sp³ C-N bonds to generate benzyl cations. organic-chemistry.org organic-chemistry.org
Electrophilic Cyclization I₂, ICl, NIS Regio- and Stereoselective Mild reaction conditions and nature of electrophile. acs.orgnih.gov acs.orgnih.gov
Gold-Catalyzed Cyclization nBuFNHC-Au Complex Regioselective Spatial distribution of steric bulk in the NHC ligand. researchgate.net researchgate.net
Rh(III)-Catalyzed Spirocyclization [RhCp*Cl₂]₂ Chemo- and Regioselective C-H activation and [3+2] spirocyclization mechanism. bohrium.com bohrium.com

Mitigation of Side Reactions (e.g., Dimerization)

A significant challenge in indene synthesis is the potential for side reactions, with dimerization being a common issue, particularly under acidic conditions. researchgate.net The acidic nature of the C1 protons in the indene ring (pKa ≈ 20 in DMSO) can facilitate undesired reactions. beilstein-journals.org

The formation of dimers and other oligomers can be a major competing pathway. researchgate.netresearchgate.net Strategies to mitigate these side reactions often involve careful control of reaction conditions and the selection of appropriate catalytic systems. For example, a methodology utilizing a chiral Cr(III)(salen)/BF₃·OEt₂ catalyst system for the intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts was noted to successfully hinder the formation of dimerized side products. beilstein-journals.org

In Pd-catalyzed reactions for synthesizing 2-cyanomethyl indane derivatives, common side products arise from the cleavage of aryl triflates to form phenols or from the α-arylation of the nitrile starting material. nih.gov These side reactions were often difficult to separate from the desired product, leading to lower isolated yields. nih.gov The choice of a specific pre-catalyst, such as a BrettPhosPd(allyl)(Cl) complex, was found to be essential for the success of these transformations, implying that the ligand and catalyst structure play a key role in minimizing side pathways. nih.gov

Photochemical reactions of indenes can also lead to dimerization. Sensitized photolysis of indene and 1,1-dimethylindene (B103318) yields cyclobutane (B1203170) dimers. cdnsciencepub.com Controlling the reaction pathway to favor intramolecular rearrangement over intermolecular dimerization requires specific reaction conditions, such as avoiding sensitizers if dimerization is to be prevented. cdnsciencepub.com

Functional Group Compatibility and Tolerance

The ability of a synthetic protocol to tolerate a wide range of functional groups is a measure of its versatility and applicability. For the synthesis of complex molecules like this compound and its analogs, which may be further elaborated, high functional group tolerance is essential.

Many modern catalytic systems for indene synthesis exhibit excellent functional group compatibility. A Cp*Co(CO)I₂-catalyzed C-H activation method was shown to have excellent functional group compatibility under mild conditions. organic-chemistry.orgresearchgate.net Similarly, a rhodium-catalyzed protocol for constructing indene[1,2-c]isoquinoline-11-ones demonstrated high functional group tolerance and compatibility with heterocyclic structures. sioc-journal.cn

Specific examples of tolerated functional groups are numerous. In a ligand-free palladium-catalyzed Suzuki coupling, phenylboronic acids containing both electron-withdrawing (e.g., -CN, -CF₃) and electron-donating (e.g., -t-Bu, -OMe) groups reacted smoothly. semanticscholar.org Gold-catalyzed hydroalkylation of ynamides also showed broad scope, tolerating aromatic bromides (offering potential for further cross-coupling), as well as various electron-donating and -withdrawing groups on the aromatic ring. acs.orgulb.ac.be However, some functional groups can be intolerant; for instance, in the same gold-catalyzed reaction, an amide group was not tolerated, and no conversion was observed. acs.org

The intramolecular Friedel–Crafts cyclization catalyzed by Cr(III)(salen)/BF₃·OEt₂ was effective for substrates with electron-withdrawing substituents such as nitriles and esters. beilstein-journals.org This tolerance allows for the direct synthesis of functionalized indenes that would otherwise require protection-deprotection steps or more circuitous routes. beilstein-journals.orgbeilstein-journals.org

Table 4: Functional Group Tolerance in Various Indene Syntheses This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Catalyst Tolerated Functional Groups Intolerant Functional Groups Reference
Suzuki Coupling Pd(OAc)₂ -CN, -CF₃, -t-Bu, -OMe, -Cl, -NO₂ - semanticscholar.org
Gold-Catalyzed Hydroalkylation IPrAuNTf₂ Aromatic -Br, -Me, -OMe, -F, -CF₃; Sulfonamides Amides (-CONH₂) acs.orgulb.ac.be
Friedel–Crafts Cyclization [Cr(salen)Cl] / BF₃·OEt₂ Nitriles (-CN), Esters (-COOR) - beilstein-journals.org
C-H Activation/Annulation Cp*Co(CO)I₂ Ketones, esters, ethers, halides - researchgate.net
[3+2] Spirocyclization Rh(III) catalyst Wide range of functional groups on imidazole (B134444) and diyne partners - bohrium.com
Double Heck Reaction Pd(OAc)₂ / dppf -OMe, -Me, -F, -Cl, -CF₃ on phenyl rings - nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 7-methyl-4-phenyl-1H-indene provides a detailed map of the proton environments within the molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J), the precise arrangement of hydrogen atoms can be determined.

The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and indene (B144670) rings, the vinylic protons of the indene five-membered ring, the aliphatic protons of the methylene (B1212753) group in the indene ring, and the protons of the methyl group.

Expected ¹H NMR Data:

The following table outlines the anticipated chemical shifts and multiplicities for the protons in this compound, based on typical values for similar structural motifs.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Phenyl-H (ortho)7.40-7.50Doublet7.0-8.0
Phenyl-H (meta)7.30-7.40Triplet7.0-8.0
Phenyl-H (para)7.20-7.30Triplet7.0-8.0
Indene-H57.10-7.20Doublet7.0-8.0
Indene-H67.00-7.10Doublet7.0-8.0
Indene-H2/H36.50-6.80MultipletVarious
Indene-CH₂ (1H)3.30-3.40SingletN/A
Methyl-H (7-CH₃)2.20-2.30SingletN/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms and information about their chemical environment. The spectrum will display signals for the aromatic carbons of both the phenyl and indene moieties, the vinylic carbons, the aliphatic methylene carbon, and the methyl carbon.

Expected ¹³C NMR Data:

The table below presents the predicted chemical shifts for the carbon atoms in this compound.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl-C (ipso)140-142
Phenyl-C (ortho, meta, para)125-130
Indene-C (quaternary)140-145
Indene-C (aromatic CH)120-128
Indene-C (vinylic)130-135
Indene-CH₂35-40
Methyl-C (7-CH₃)18-22

Note: These are approximate chemical shift ranges and can be influenced by the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₄), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data:

Ion Calculated m/z Observed m/z Mass Accuracy (ppm)
[M+H]⁺207.1168(To be determined experimentally)< 5
[M+Na]⁺229.0991(To be determined experimentally)< 5

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of this compound and for identifying any potential impurities. medistri.swiss The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. medistri.swiss The mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparing the spectra to libraries of known compounds. medistri.swiss This technique is particularly useful for detecting and identifying volatile and semi-volatile organic impurities that may be present from the synthesis or degradation of the target compound. medistri.swiss

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it can provide valuable information about the three-dimensional structure and conformational flexibility of molecules like this compound. nih.gov By measuring the collision cross-section (CCS) of the ion, which is a measure of its rotational average projected area, different conformations or isomers can be distinguished, even if they have the same mass-to-charge ratio. nih.gov This technique would be particularly insightful for studying the rotational barrier of the phenyl group and any resulting stable conformers.

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure for this compound is not widely reported in publicly available literature, analysis of closely related structures, such as 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione and various phenyl-substituted indoles, allows for a detailed prediction of its molecular geometry. nih.govresearchgate.net

The structure would be expected to feature the planar, bicyclic indene core. The phenyl group at the 4-position and the methyl group at the 7-position would be appended to this core. A key structural parameter is the dihedral angle between the plane of the indene ring system and the plane of the phenyl ring. In analogous phenyl-substituted heterocyclic compounds, this angle is significant, often exceeding 60°, indicating a twisted conformation that minimizes steric hindrance between the two ring systems. nih.gov The bond lengths and angles within the indene and phenyl moieties are expected to fall within the normal ranges for sp² and sp³ hybridized carbon atoms.

Table 1: Predicted Molecular Geometry Parameters for this compound

This interactive table summarizes the expected structural features based on analogous compounds.

Parameter Expected Value/Observation Rationale
Indene Ring System Largely planar Characteristic of the fused aromatic-aliphatic ring structure.
Phenyl Ring Planar Standard geometry of a benzene (B151609) ring.
Dihedral Angle ~60-80° Minimizes steric strain between the indene and phenyl rings, as seen in similar structures. nih.gov
C-C Bond (Indene-Phenyl) ~1.49 Å Typical length for a single bond connecting two sp² carbon atoms.
C-C Bonds (Aromatic) ~1.39 - 1.41 Å Standard aromatic bond lengths.

| C-H Bonds | ~1.08 - 1.10 Å | Typical C-H bond lengths for aromatic and methyl groups. |

Chromatographic Techniques for Separation and Purity Optimization

Chromatography is indispensable for the purification of this compound after its synthesis and for the assessment of its purity. Both high-performance liquid chromatography and column chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of this compound and to separate it from isomers or impurities. A reversed-phase HPLC method is typically most effective for this nonpolar aromatic hydrocarbon.

The separation mechanism relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. While a standard C18 (octadecylsilane) column can be effective, stationary phases containing phenyl groups (e.g., phenyl-hexyl) often provide enhanced selectivity for aromatic compounds like this compound. chromatographyonline.comqub.ac.uk This improved separation is attributed to potential π-π interactions between the aromatic analyte and the phenyl-functionalized stationary phase. chromatographyonline.com Detection is typically achieved using a UV detector, as the conjugated π-system of the molecule results in strong absorbance in the ultraviolet region.

Table 2: Typical HPLC Conditions for Analysis of this compound

This interactive table outlines a representative set of parameters for an HPLC method.

Parameter Condition Purpose
Stationary Phase Phenyl-Hexyl or C18 silica (B1680970) gel (5 µm particle size) Provides a nonpolar surface for reversed-phase separation; phenyl-type phases can enhance selectivity for aromatic analytes. chromatographyonline.comqub.ac.uk
Mobile Phase Gradient of Acetonitrile (B52724) and Water A polar mobile phase to elute the nonpolar compound. A gradient from lower to higher acetonitrile concentration ensures efficient elution of all components.
Detection UV Absorbance at ~254 nm The conjugated aromatic system of the molecule strongly absorbs UV light, allowing for sensitive detection.
Flow Rate 1.0 mL/min A standard flow rate for analytical separations.

| Column Temperature | 25-30 °C | Maintained to ensure reproducible retention times. |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. orgchemboulder.com This technique is used to isolate the desired product from unreacted starting materials, byproducts, and other impurities following a chemical synthesis. orgsyn.org

The process involves a stationary phase, typically silica gel, packed into a glass column. A solvent mixture, the mobile phase or eluent, is passed through the column to carry the components of the mixture at different rates. orgchemboulder.com Given the nonpolar, hydrocarbon nature of this compound, a nonpolar solvent system is required. A gradient elution, starting with a very nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate (B1210297) or dichloromethane (B109758), allows for the sequential elution of compounds based on their polarity.

Table 3: General Parameters for Column Chromatography Purification

This interactive table provides a summary of typical conditions for preparative separation.

Parameter Material/Solvent Role
Stationary Phase Silica Gel (60 Å, 230-400 mesh) A polar adsorbent that retains more polar compounds more strongly.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5) A nonpolar solvent system; gradually increasing polarity allows for controlled elution of the product while separating it from more polar or less polar impurities.
Loading Method Dry or wet loading The crude sample is adsorbed onto a small amount of silica gel (dry) or dissolved in a minimal amount of solvent (wet) before being applied to the column.

| Fraction Analysis | Thin-Layer Chromatography (TLC) | Fractions collected from the column are analyzed by TLC to identify those containing the pure product. orgchemboulder.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the substituted indene core, the phenyl ring, and the methyl group. By analyzing detailed IR studies of the parent indene molecule, one can accurately assign the expected vibrational modes for this derivative. oup.comresearchgate.netresearchgate.net

The spectrum can be divided into several key regions:

> 3000 cm⁻¹: Aromatic C-H stretching vibrations from both the phenyl and indene rings.

< 3000 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl group and the CH₂ group of the five-membered ring.

1650-1450 cm⁻¹: C=C double bond stretching vibrations characteristic of the aromatic rings.

< 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic of the substitution patterns on the aromatic rings.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

This interactive table details the expected IR frequencies and their corresponding molecular vibrations, based on data from indene. oup.comresearchgate.net

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch (Phenyl and Indene Rings)
2980 - 2910 Medium-Weak Asymmetric CH₃ and CH₂ Stretch
2900 - 2850 Medium-Weak Symmetric CH₃ and CH₂ Stretch
~1605 Medium Aromatic C=C Ring Stretch
~1580 Medium Aromatic C=C Ring Stretch
~1490 Strong Aromatic C=C Ring Stretch
~1450 Strong Asymmetric CH₃ Bend and CH₂ Scissoring

Theoretical and Computational Chemistry of 7 Methyl 4 Phenyl 1h Indene and Indene Derivatives

Electronic Structure and Stability Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which together determine the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular and has been widely used for calculations on polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nmas.orgznaturforsch.com This functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for ground-state properties. nmas.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

For indene (B144670) derivatives, the positions and energies of the HOMO and LUMO are influenced by the nature and position of substituents on the indene ring system. For example, electron-donating groups are expected to raise the HOMO energy level, while electron-withdrawing groups would lower the LUMO energy level, thereby affecting the HOMO-LUMO gap. In a study of indene-fullerene derivatives, the HOMO and LUMO energy levels were determined using cyclic voltammetry and were crucial for assessing their potential as electron-transporting materials. acs.org Theoretical calculations on various PAHs have shown that the HOMO-LUMO energy gap tends to decrease as the size of the conjugated system increases. nmas.org

Table 1: Representative Calculated HOMO-LUMO Energies for Indene and Related Aromatic Hydrocarbons

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Indene-5.98-0.755.23
Naphthalene (B1677914)-6.31-1.484.83
Phenanthrene-6.42-1.694.73
Chrysene (B1668918)-6.21-1.974.24

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculation. The data for naphthalene, phenanthrene, and chrysene are from B3LYP/6-31G(d,p) calculations. nmas.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated from the total electron density and provides a map of the electrostatic potential on the molecular surface. rsc.org Regions of negative potential (typically colored in shades of red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For 7-methyl-4-phenyl-1H-indene, an MEP surface analysis would likely reveal a region of negative potential associated with the π-system of the phenyl ring and the indene core, indicating these as potential sites for electrophilic attack. The methyl group, being weakly electron-donating, would slightly increase the electron density in its vicinity. Such analyses have been performed on various substituted aromatic compounds to understand how different functional groups influence the electrostatic potential and, consequently, the reactivity of the molecule. nih.govpreprints.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. smu.edursc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and transition states. wikipedia.org

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. britannica.com The structure of the transition state is transient and cannot be isolated experimentally, making computational characterization essential. johnhogan.info Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the activated complex at the transition state. wikipedia.org

Computational methods, such as those based on DFT, can be used to locate and characterize transition state structures. This involves finding a stationary point on the PES that has one and only one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. For example, computational studies on the formation of indene have identified and characterized the transition states for various reaction pathways. nih.gov Similarly, the ring expansion and isomerization of methyl indene radicals have been investigated through the calculation of transition state structures and energetics. researchgate.net

Once the transition states and any intermediates have been identified, the entire reaction pathway can be mapped out. This is often done by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products. smu.edu This confirms that the located transition state indeed connects the desired species.

Computational studies have been instrumental in determining the reaction pathways for the formation of indene in combustion processes. For instance, ab initio and DFT calculations have been used to map out the potential energy surfaces for the reactions of species like cyclopentadiene (B3395910) and phenyl radicals leading to indene. nih.gov These studies evaluate the energetics of different possible pathways, allowing for the identification of the most favorable reaction channels under specific conditions. For substituted indenes, such as this compound, computational modeling could be used to predict how the substituents influence the reaction pathways and activation barriers for various transformations, such as electrophilic substitution or cycloaddition reactions.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, varying in their level of theory and computational cost, provide a basis for predicting molecular properties and reactivity.

Semiempirical Methods (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), represent a computationally efficient approach to approximate molecular electronic structure. uni-muenchen.dewikipedia.orggoogle.com These methods are derived from the Hartree-Fock theory but incorporate empirical parameters to simplify the calculations. uni-muenchen.descispace.com AM1, a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation, was developed to improve upon the MNDO model by reducing the repulsion between atoms at close distances through modified core-core terms. wikipedia.org

The key features of semiempirical methods like AM1 include:

Approximation: They are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation, which significantly reduces the number of electron-electron repulsion integrals to be calculated. uni-muenchen.de

Parameterization: Empirical parameters, derived from experimental data, are used to compensate for the approximations made in the theoretical model. scispace.comcore.ac.uk For AM1, this involves 13-16 parameters per atom. wikipedia.org

Computational Efficiency: Due to the simplifications, semiempirical methods are much faster than ab initio methods, allowing for the study of larger molecular systems. google.comcore.ac.uk

While specific AM1 calculations on this compound are not extensively documented in the provided literature, the method is broadly applicable to organic molecules and could be used to predict its heat of formation, geometric parameters, and ionization potential. uni-muenchen.de The results from AM1 calculations can also serve as a starting point for more computationally intensive methods or for parameterizing force fields used in molecular mechanics. wikipedia.org

Ab Initio Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.orgufmg.br These calculations aim to solve the electronic Schrödinger equation for a given molecule, providing a more rigorous description of the electronic structure compared to semiempirical methods. researchgate.netunram.ac.id

Key aspects of ab initio approaches include:

Hartree-Fock (HF) Theory: This is often the starting point for ab initio calculations, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net

Basis Sets: The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. researchgate.net

Electron Correlation: More advanced ab initio methods, such as configuration interaction (CI), are used to account for electron correlation, which is neglected in the HF approximation. aps.org

For indene derivatives, ab initio calculations can provide accurate predictions of electronic energies, molecular geometries, and spectroscopic properties. aps.org While computationally more demanding, these methods offer a higher level of theoretical accuracy and are crucial for benchmarking results from more approximate methods.

Application of Frontier-Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org The theory is based on the principle that the most significant interactions occur between the frontier orbitals of reacting species. wikipedia.org

The key tenets of FMO theory are:

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

Reactivity Prediction: The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule. A smaller gap generally suggests higher reactivity. jinjingchemical.com The shapes and energies of the HOMO and LUMO can predict the regioselectivity and stereoselectivity of chemical reactions. ucsb.edu

Reaction Types: FMO theory is particularly useful in explaining pericyclic reactions, such as cycloadditions and sigmatropic shifts, as well as electrophilic and nucleophilic substitutions. wikipedia.orglibretexts.orgucsb.edu

For this compound and its derivatives, FMO analysis can be employed to predict their reactivity in various chemical transformations. For instance, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack. ucsb.edu

Molecular Dynamics Simulations in Chemical System Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior of molecules, such as conformational changes and intermolecular interactions. nih.gov

Applications of MD simulations in the context of indene derivatives include:

Conformational Analysis: Exploring the different conformations of flexible molecules and determining their relative stabilities.

Interaction Studies: Investigating the interactions between indene derivatives and other molecules, such as proteins or DNA, to understand binding mechanisms. nih.gov

System Stability: Assessing the stability of molecular complexes over time, for example, by monitoring the root-mean-square deviation (RMSD) of the atomic positions. nih.govbenthamdirect.com

For example, MD simulations have been used to study the degradation of indene, revealing that at lower energies, dissociation is dominated by the loss of a hydrogen atom. frontiersin.org In another study, MD simulations of indene methylene (B1212753) analogues complexed with acetylcholinesterase showed that the complexes remained stable over a 30 ns simulation time, forming stable hydrogen bonds. benthamdirect.com

Theoretical Studies of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of a molecule can be significantly altered by the introduction of different substituent groups. Theoretical studies provide a quantitative framework for understanding these substituent effects.

Electronic Effects: Substituents can influence the electron distribution within a molecule through inductive and resonance effects. These effects can be quantified using computational methods like Density Functional Theory (DFT). For instance, electron-donating groups will increase the energy of the HOMO, making the molecule more nucleophilic, while electron-withdrawing groups will lower the energy of the LUMO, making it more electrophilic. nih.gov

Steric Effects: The size and shape of substituents can create steric hindrance, which can affect the reactivity and conformation of a molecule. Computational tools like steric maps of buried volume (%VBur) can be used to quantify the steric environment around a specific part of a molecule. mdpi.com

Computational Approaches to Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jddtonline.infonih.govacs.org It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.gov

The process of molecular docking typically involves:

Receptor and Ligand Preparation: Preparing the 3D structures of the protein (receptor) and the small molecule (ligand).

Sampling: Exploring the conformational space of the ligand within the binding site of the receptor.

Scoring: Using a scoring function to evaluate the binding affinity of different ligand poses.

Numerous studies have employed molecular docking to investigate the potential biological activities of indene derivatives. For example, docking studies have been performed on:

Indene N-oxide derivatives as potential agonists for the peroxisome proliferator-activated receptor γ (PPARγ). jddtonline.info

Indeno[1,2-c]pyrazol derivatives as inhibitors of mitochondrial malate (B86768) dehydrogenase 2 (MDH2). nih.gov

Dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Indene amino acid derivatives as succinate (B1194679) dehydrogenase inhibitors. acs.org

These studies demonstrate the utility of molecular docking in identifying potential drug candidates and understanding the molecular basis of their activity. For this compound, molecular docking could be used to screen for potential biological targets and to design new derivatives with improved binding affinities.

Advanced Research Applications of 7 Methyl 4 Phenyl 1h Indene and Its Derivatives

Role as Precursors and Synthetic Intermediates in Organic Synthesis

The indene (B144670) core is a versatile building block in the synthesis of more complex molecular architectures. Its reactivity allows for a variety of chemical transformations, making it a valuable precursor for a range of functional molecules.

The indene skeleton is a key structural motif in numerous biologically active natural products and pharmaceutical agents. researchgate.net The ability to functionalize the indene core at various positions allows chemists to construct intricate and stereochemically rich molecules. While direct applications of 7-methyl-4-phenyl-1H-indene are not extensively documented in the synthesis of complex, non-agrochemical molecules, the general synthetic utility of indene derivatives is well-established. For instance, polysubstituted indenes, which can be accessed through methods like gold-catalyzed intramolecular hydroalkylation of ynamides, serve as versatile intermediates. acs.org The resulting enamides can be further transformed into indanones or amino-indanes, which are key components in many complex organic structures. acs.org The synthesis of functionalized 1H-indenes can also be achieved via copper-catalyzed arylative cyclization of arylalkynes, yielding polycyclic aromatic hydrocarbons with potential applications in materials science and organic electronics. sigmaaldrich.com

Derivatives of indene have shown significant promise in the development of novel agrochemicals, including fungicides, insecticides, and herbicides. The indene moiety can act as a crucial pharmacophore, interacting with biological targets in pests and weeds.

Fungicidal Activity: Research into novel fungicides has explored the incorporation of the indene scaffold. For example, a series of indene-substituted oxime ether strobilurins have been synthesized and shown to possess potent fungicidal activities against a range of plant pathogens. beilstein-journals.org In these compounds, the indene group serves to stabilize the molecule. Notably, a 6-methylindene-substituted compound was identified as a particularly promising candidate for further development. beilstein-journals.org Furthermore, novel indene amino acid derivatives have been designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in fungal respiration. Several of these compounds exhibited potent in vitro antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. beilstein-journals.org

Table 1: Fungicidal Activity of Selected Indene Derivatives

Compound Type Target Pathogen Activity Level Reference
Indene-substituted oxime ether strobilurins Pyricularia oryzae, Phytophthora infestans Good to Excellent beilstein-journals.org
Indene amino acid derivatives Rhizoctonia solani, Botrytis cinerea Potent beilstein-journals.org

Insecticidal and Herbicidal Activity: The indane structure, a reduced form of indene, has been incorporated into new classes of insecticides. For example, derivatives of the anthranilic diamide (B1670390) insecticide chlorantraniliprole (B1668704) containing an indane moiety have been synthesized and shown to exhibit significant insecticidal activity against pests such as Mythimna separata. beilstein-journals.org The stereochemistry of the indane group was found to play a crucial role in the observed activity. beilstein-journals.org In the realm of herbicides, 1-indanone (B140024) and its derivatives have been investigated as potential herbicidal agents. beilstein-journals.org

Applications in Materials Science

The chemical and physical properties of this compound and its derivatives make them attractive candidates for the development of advanced materials with tailored functionalities.

Indene derivatives have been utilized both as monomers for the creation of novel polymers and as ligands for the synthesis of polymerization catalysts.

A derivative of this compound, specifically 7-methyl-1-methylene-3-phenylindene, has been successfully polymerized via free-radical polymerization. acs.org This process yields a novel copolymer, copoly(methylene/7-methyl-3-phenyl-1,1-indenylene), which possesses an aliphatic backbone with pendant cross-conjugated chromophores. acs.org Such polymers are of interest due to their potential photoluminescent properties, including monomer and excimer emission, which could be harnessed in light-harvesting applications. acs.org

Furthermore, substituted indene derivatives are crucial components in the synthesis of metallocene catalysts, which are widely used in olefin polymerization. The indenyl ligand coordinates to a metal center (commonly zirconium), and the substituents on the indene ring, such as methyl and phenyl groups, can significantly influence the catalyst's activity, stereoselectivity, and the properties of the resulting polymer (e.g., polypropylene). The rigid structure of the indenyl ligand is key to controlling the polymerization process.

Table 2: Applications of Indene Derivatives in Polymer Science

Application Specific Derivative/Role Resulting Material/Function Reference
Monomer 7-Methyl-1-methylene-3-phenylindene Copoly(methylene/7-methyl-3-phenyl-1,1-indenylene) acs.org

The aromatic and electronically active nature of the phenyl-substituted indene core makes it a suitable building block for organic optoelectronic materials. These materials are integral to devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) solar cells.

In the field of OPVs, indene-fullerene derivatives have been synthesized and investigated as electron-transporting materials. The indene moiety is attached to a fullerene (C60) core, and the resulting adducts exhibit suitable energy levels for efficient electron extraction from the photoactive layer in perovskite solar cells.

The broader class of indene derivatives is recognized for its potential in the creation of various functional materials. organic-chemistry.org The ability to introduce a wide range of functional groups onto the indene scaffold allows for the fine-tuning of its chemical and physical properties. This versatility has led to their consideration as raw materials for optical functional materials and functional resins. The specific substitution pattern of this compound, with its potential for further chemical modification, positions it as a candidate for exploration in the development of new materials with tailored optical, electronic, or thermal properties. Research in this area continues to uncover new applications for this versatile chemical structure.

Liquid Crystal Applications

There is no available scientific literature that describes the synthesis, characterization, or application of this compound or its derivatives in the field of liquid crystals. The structural features of the molecule, containing a phenyl group attached to an indene core, are found in some classes of liquid crystalline materials. However, no studies have specifically investigated this particular substituted indene for its mesomorphic properties.

Ligand Design in Organometallic Chemistry

The indenyl moiety, the anionic form of indene, is a well-established ligand in organometallic chemistry, analogous to the widely used cyclopentadienyl (B1206354) ligand. The presence of the fused benzene (B151609) ring in the indenyl ligand can lead to the "indenyl effect," which often results in enhanced catalytic activity compared to cyclopentadienyl analogues. This is attributed to the ease with which the indenyl ligand can slip from a η⁵ to a η³ coordination mode, creating a vacant coordination site for substrate binding.

While the principles of indenyl ligand chemistry are well-documented, a specific focus on this compound as a ligand precursor is absent from the current body of scientific research.

Synthesis of Transition Metal Indenyl Complexes

General methods for the synthesis of transition metal indenyl complexes are well-established. Typically, the indene is deprotonated using a strong base, such as an organolithium reagent, to form the corresponding indenide anion. This anion is then reacted with a suitable transition metal halide precursor to yield the desired indenyl complex.

A hypothetical synthesis of a transition metal complex of this compound would likely follow this general pathway. However, no published research specifically details the synthesis of such complexes.

Catalytic Activity in Various Organic Transformations

Transition metal indenyl complexes are known to be active catalysts for a variety of organic transformations, including polymerization, hydrogenation, and carbon-carbon bond-forming reactions. The electronic and steric properties of the substituents on the indenyl ligand can significantly influence the catalytic activity and selectivity of the resulting complex.

The presence of a methyl group at the 7-position and a phenyl group at the 4-position of the indene ring in this compound would be expected to impart specific steric and electronic effects on a resulting metal complex. These effects could potentially modulate its catalytic performance. For instance, the bulky phenyl group could influence the regioselectivity of catalytic reactions.

However, in the absence of any reported synthesis and testing of such complexes, any discussion of their catalytic activity remains purely speculative. There are no research findings available that detail the catalytic performance of any transition metal complexes derived from this compound.

Q & A

Q. What are the optimal synthetic routes for 7-methyl-4-phenyl-1H-indene, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce substituents. For example, highlights the use of controlled temperature (60–80°C) and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Regioselectivity issues in electrophilic substitution can be mitigated by steric directing groups or Lewis acid catalysts (e.g., AlCl₃) to favor para-substitution . further suggests protecting-group strategies (e.g., silylation) for sensitive intermediates.

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). demonstrates coupling constants to confirm substituent positions.
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and resolve stereoisomers .
  • FT-IR : Confirm C-H bending (680–900 cm⁻¹) and aromatic C=C stretching (1450–1600 cm⁻¹) .

Q. What factors influence the stability of this compound under varying storage conditions?

Methodological Answer: Thermogravimetric analysis (TGA) in indicates decomposition onset at 180°C. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability assays in polar solvents (e.g., ethanol) should monitor oxidation via UV-vis at 270 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of this compound’s electronic properties?

Methodological Answer: DFT calculations (B3LYP/6-31G) predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer interactions. shows that intramolecular charge transfer (ICT) in indene derivatives correlates with fluorescence quenching upon Cu²⁺ binding. Compute Mulliken charges to identify reactive sites for functionalization .

Q. What strategies resolve contradictions in biological activity data for indene derivatives across studies?

Methodological Answer:

  • Dose-Response Assays : Use KB cell lines () with IC₅₀ values normalized to controls.
  • Docking Studies : Compare binding affinities to proteins like 4LRH and 4EKD () using AutoDock Vina.
  • Statistical Validation : Apply ANOVA to reconcile discrepancies arising from assay conditions (e.g., pH, solvent polarity) .

Q. How can regiochemical outcomes in the synthesis of this compound derivatives be predicted and controlled?

Methodological Answer: Computational tools (e.g., Gaussian09) model transition states to predict regioselectivity. Experimentally, steric bulk (e.g., tert-butyl groups in ) directs substitution away from crowded positions. Kinetic vs. thermodynamic control can be assessed via reaction monitoring (HPLC) at 30-minute intervals .

Q. What experimental designs are recommended for studying this compound’s role in metal-ion sensing?

Methodological Answer:

  • Fluorescence Titration : Add Cu²⁺/Fe³⁺ increments to ethanolic solutions of the compound (10⁻⁵ M). Measure λₑₓ/λₑₘ at 350/450 nm ().
  • SEM/EDS : Image morphology changes post-metal binding and confirm elemental composition (e.g., Cu at 8–10 keV) .

Q. How do substituent effects (e.g., methyl vs. phenyl) modulate the reactivity of this compound?

Methodological Answer: Electron-donating groups (e.g., methyl) increase aromatic ring electron density, favoring electrophilic attacks. Hammett σ constants ( ) quantify substituent effects. Compare reaction rates in nitration (HNO₃/H₂SO₄) for methyl- vs. phenyl-substituted indenes .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Repeat experiments with deuterated solvents (CDCl₃ for NMR) and dry KBr pellets (IR).
  • 2D NMR : Use HSQC/HMBC to resolve overlapping signals ().
  • Crystallography : If available, compare with X-ray structures (e.g., ) .

Q. What advanced techniques validate the proposed mechanisms for this compound’s biological activity?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for protein-ligand interactions.
  • CRISPR Knockout Models : Validate target specificity in cancer cell lines (e.g., KB cells in ).
  • Metabolomics : Track downstream metabolites via LC-MS to confirm proposed pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.